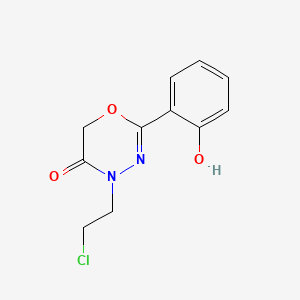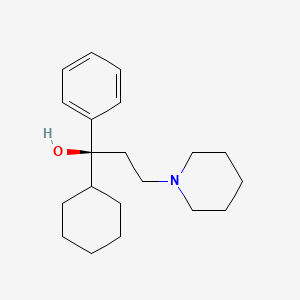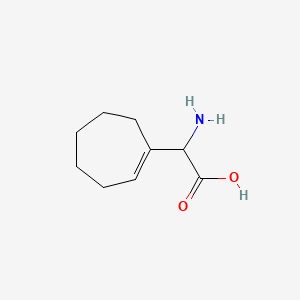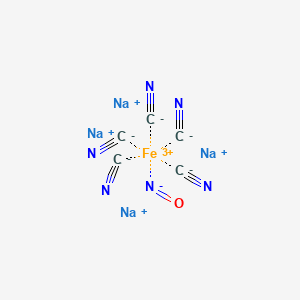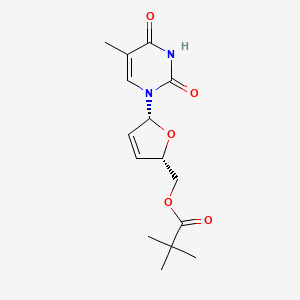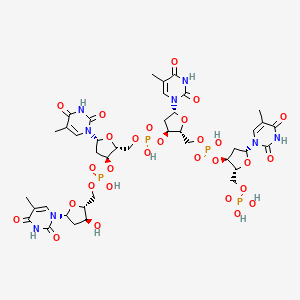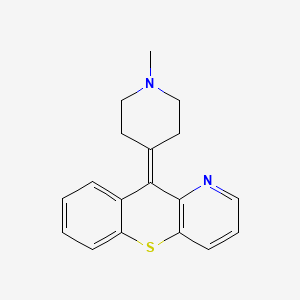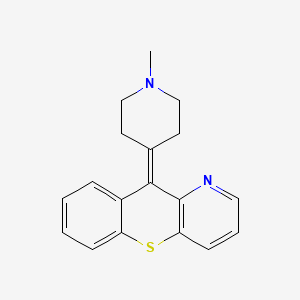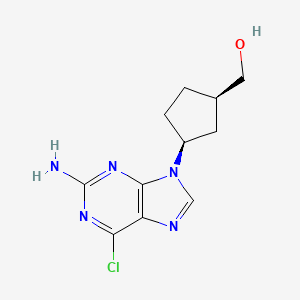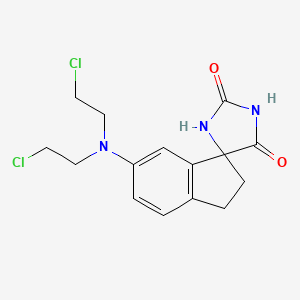
3,3-Dimethyl-1,3-thiasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1,3-thiasilinane is an organic compound with the molecular formula C6H14SSi It is a member of the thiazolidine family, which consists of five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-thiasilinane typically involves the reaction of thioamides with silicon-containing reagents under controlled conditions. One common method is the reaction of a thioamide with a silicon-based electrophile, such as chlorosilanes, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-1,3-thiasilinane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1,3-thiasilinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1,3-thiasilinane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The sulfur and silicon atoms in the compound play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine: A similar five-membered ring compound containing sulfur and nitrogen.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom but with a different ring structure.
Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement.
Uniqueness
3,3-Dimethyl-1,3-thiasilinane is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18163-14-9 |
|---|---|
Fórmula molecular |
C6H14SSi |
Peso molecular |
146.33 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C6H14SSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3 |
Clave InChI |
QAZSQUNRJHKIOC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCCSC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



